
Pantoprazole Sodium
Übersicht
Beschreibung
Pantoprazole Sodium is a proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, stomach ulcers, and Zollinger-Ellison syndrome . It works by inhibiting the final step in the production of gastric acid, thereby reducing acidity in the stomach .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pantoprazole Sodium is synthesized through a multi-step process. The key steps involve the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using m-chloroperbenzoic acid to yield Pantoprazole .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving Pantoprazole in acetone, followed by co-distillation with ethyl acetate. The resulting solution is then crystallized to obtain this compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pantoprazole Sodium undergoes various chemical reactions, including:
Oxidation: The sulfoxide intermediate is oxidized to form Pantoprazole.
Reduction: Pantoprazole can be reduced back to its sulfoxide intermediate under specific conditions.
Substitution: The synthesis involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Specific reducing agents under controlled conditions.
Substitution: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in the presence of a base.
Major Products:
Pantoprazole: The primary product formed through oxidation.
Sulfoxide Intermediate: Formed during the initial steps of synthesis.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Gastroesophageal Reflux Disease (GERD)
Pantoprazole sodium is effective in healing erosive esophagitis associated with GERD. A meta-analysis indicated that 45% of patients achieved healing after four weeks, increasing to 70% after eight weeks of treatment . The drug significantly alleviates symptoms such as heartburn and regurgitation, enhancing patients' quality of life.
2. Management of Zollinger-Ellison Syndrome
In patients with Zollinger-Ellison syndrome, this compound effectively controls excessive gastric acid secretion. The FDA has approved its use for this condition, allowing for long-term management and symptom relief.
3. Off-Label Uses
this compound is also utilized off-label for:
- Eradication of Helicobacter pylori : As part of combination therapy, it helps in the successful eradication of H. pylori, contributing to peptic ulcer healing .
- Prevention of NSAID-Induced Ulcers : It is prescribed to prevent gastric ulcers in patients taking non-steroidal anti-inflammatory drugs (NSAIDs) due to their risk of gastric mucosal damage .
Case Studies
Case Study 1: Hyponatremia Induced by Pantoprazole
An 83-year-old male developed symptomatic hyponatremia linked to pantoprazole use due to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). After discontinuation of pantoprazole, his serum sodium levels normalized within two months . This case highlights the importance of monitoring electrolyte levels in elderly patients on PPIs.
Case Study 2: Efficacy in GERD Management
A clinical trial involving 252 patients demonstrated that pantoprazole at a dose of 40 mg daily significantly improved symptoms and healing rates in GERD patients over an eight-week period. The study reported a high tolerance rate with minimal adverse effects .
Data Tables
Application | Indication | Efficacy Rate | Notes |
---|---|---|---|
Treatment of GERD | Erosive esophagitis | 70% after 8 weeks | Significant symptom relief |
Zollinger-Ellison Syndrome | Pathological hypersecretion | Effective control | Long-term management option |
Eradication of H. pylori | Part of combination therapy | High success rate | Essential for peptic ulcer treatment |
Prevention of NSAID-induced ulcers | Prophylaxis during NSAID therapy | Reduces ulcer incidence | Important for at-risk populations |
Wirkmechanismus
Pantoprazole Sodium exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Vergleich Mit ähnlichen Verbindungen
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
Pantoprazole Sodium stands out due to its longer duration of action and lower risk of drug-drug interactions .
Biologische Aktivität
Pantoprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Its biological activity encompasses various mechanisms, including inhibition of gastric acid secretion, potential anticancer effects, and implications in electrolyte imbalances.
Pantoprazole exerts its pharmacological effects by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach. Studies have shown that pantoprazole effectively reduces gastric acid secretion, providing symptomatic relief and promoting healing in conditions like GERD.
Anticancer Potential
Recent research has explored pantoprazole's potential anticancer properties. A study demonstrated that pantoprazole inhibits the activity of T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is implicated in cancer cell proliferation. In vitro experiments showed that pantoprazole treatment reduced anchorage-independent growth in colorectal cancer cells (HCT116) and mouse epidermal cells (JB6 Cl41), indicating its potential role in cancer therapy .
Table 1: Effects of Pantoprazole on Cancer Cell Lines
Cell Line | Concentration (μM) | Inhibition (%) |
---|---|---|
HCT116 | 25 | 20 |
HCT116 | 50 | 40 |
HCT116 | 75 | 51 |
HCT116 | 100 | 67 |
SW480 | 25 | 27 |
JB6 Cl41 | 100 | No cytotoxicity |
Case Studies and Clinical Observations
While pantoprazole is generally well-tolerated, there are notable case studies highlighting adverse effects. One report documented a case of severe hyponatremia in an elderly patient associated with pantoprazole use, attributed to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The patient's serum sodium levels normalized after discontinuation of the drug, emphasizing the need for careful monitoring in susceptible populations .
Table 2: Patient Blood Analysis Before and After Pantoprazole Discontinuation
Parameter | Before Discontinuation | After Discontinuation |
---|---|---|
Serum Sodium (mmol/L) | 129 | 133 |
Serum Magnesium (mg/dL) | 1.7 | Normalized |
Efficacy and Safety Profile
A meta-analysis reviewed the efficacy and safety of pantoprazole in treating GERD. The findings indicated that a daily dose of 40 mg significantly alleviated symptoms, with a high healing rate for esophagitis observed after eight weeks. The treatment was well-tolerated, with most adverse events being mild or moderate .
Table 3: Efficacy Outcomes in GERD Treatment with Pantoprazole
Treatment Duration | Healing Rate (%) |
---|---|
4 weeks | 66.2 |
8 weeks | 85.0 |
Eigenschaften
CAS-Nummer |
138786-67-1 |
---|---|
Molekularformel |
C16H15F2N3NaO4S |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |
InChI-Schlüssel |
WHCXDEORRDVLKS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Isomerische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Kanonische SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
138786-67-1 |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.